molecular formula C7H4ClF3N4 B1652940 2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine CAS No. 1644-75-3

2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine

Cat. No.: B1652940
CAS No.: 1644-75-3
M. Wt: 236.58 g/mol
InChI Key: AVWDQAFPAQLSFQ-UHFFFAOYSA-N
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Description

2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable purine derivative.

    Chlorination: Introduction of the chlorine atom at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Methylation: Introduction of the methyl group at the 9-position using methylating agents such as methyl iodide (CH3I) in the presence of a base.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position using reagents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the purine ring.

    Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield 2-amino-9-methyl-6-(trifluoromethyl)-9h-purine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies involving purine metabolism.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in materials science, such as the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of 2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism, affecting cellular processes. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9-methylpurine: Lacks the trifluoromethyl group, potentially altering its reactivity and biological activity.

    6-(Trifluoromethyl)-9-methylpurine: Lacks the chlorine atom, which might affect its chemical properties and applications.

    2-Chloro-6-(trifluoromethyl)purine: Lacks the methyl group, influencing its overall structure and function.

Properties

IUPAC Name

2-chloro-9-methyl-6-(trifluoromethyl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(7(9,10)11)13-6(8)14-5(3)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWDQAFPAQLSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290047
Record name 2-chloro-9-methyl-6-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-75-3
Record name NSC66234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-9-methyl-6-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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